Compound Description: SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] is a novel non-peptide antagonist of the bradykinin (BK) B1 receptor []. SSR240612 exhibits high selectivity for B1 over B2 receptors, inhibiting the binding of [3H]Lys0-des-Arg9-BK to human and recombinant B1 receptors with Ki values in the nanomolar range []. It has demonstrated antagonistic properties both in vitro and in vivo, inhibiting BK-induced responses in various tissues and models []. SSR240612 also shows efficacy in reducing inflammation and pain in animal models [].
Relevance: SSR240612 contains the 1,3-benzodioxol-5-yl moiety, a key structural feature shared with the target compound "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide" []. This shared moiety suggests potential similarities in their chemical properties and possibly some shared biological activities.
Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with good in vitro profiles and a characteristic molecular biomarker signature of Hsp90 inhibition both in vitro and in vivo []. This compound exhibits favorable pharmacokinetic properties and significant antitumor effects in multiple human cancer xenograft models [].
Relevance: MPC-3100 incorporates the 1,3-benzodioxol moiety, albeit with a bromine substituent at the 6-position and a sulfur linker connecting it to the purine core []. Although structurally different from "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide", this shared moiety suggests potential similarities in their interactions with biological targets.
Compound Description: (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, also known as (+)-MBDB, is the α-ethyl homolog of 3,4-methylenedioxymethamphetamine (MDMA) []. This compound exhibits similar stimulus properties to MDMA and other MDMA-like compounds, with the (+)-isomer being more potent than the (-)-isomer []. (+)-MBDB does not substitute for hallucinogens or stimulants in discrimination studies, suggesting a novel class of drug activity termed "entactogens" [].
Relevance: (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine shares the 1,3-benzodioxol-5-yl structural motif with "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide" []. The presence of this shared motif could indicate potential similarities in their pharmacological profiles and interactions with certain biological targets.
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These two compounds are potent aromatase inhibitors that combine structural features of second- and third-generation non-steroid anti-aromatase compounds []. They exhibit a propeller shape and strong inhibitor potency attributed to their molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding [].
Relevance: Both compounds share the 1,3-benzodioxol-5-yl moiety with "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide" and also incorporate a 4-substituted phenyl ring, although connected through an imidazole linker []. These structural similarities suggest potential overlaps in their binding affinities and pharmacological activities.
Compound Description: This compound is an analogue of capsaicin, the pungent component of chili peppers []. It differs from capsaicin by replacing the 2-methoxyphenol moiety with a 1,3-benzodioxole ring and substituting the aliphatic amide chain with a benzenesulfonamide group []. The molecule exhibits a specific conformation and participates in intermolecular interactions to form supramolecular layers in the crystal structure [].
Relevance: This capsaicin analogue shares the 1,3-benzodioxol-5-yl moiety with the target compound "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide" []. The presence of this common structural feature suggests potential similarities in their binding interactions with biological targets, particularly those related to pain and inflammation pathways.
Compound Description: This pyrimidinone derivative exhibits antimicrobial activity, particularly against S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger []. Its structure features a 1,3-benzodioxol-5-ylmethyl group attached to the pyrimidinone ring and a morpholin-4-ylethylthio side chain []. The compound crystallizes in the triclinic system and its crystal structure is stabilized by weak intermolecular C–H···O and N–H···O hydrogen interactions [].
Relevance: This compound shares the 1,3-benzodioxol-5-ylmethyl structural motif with "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide", suggesting potential similarities in their chemical properties and possibly some shared biological activities [].
Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) []. This compound potentiates mGluR5 responses by interacting with a site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of this receptor [].
Relevance: While VU-29 lacks the 1,3-benzodioxol-5-yl moiety present in "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide", its activity as a PAM of mGluR5 provides a potential pharmacological link []. If the target compound were to exhibit any activity at mGluR5, comparing its mode of action with that of VU-29 could be informative.
Compound Description: CPPHA is another positive allosteric modulator of mGluR5, but its mechanism of action is distinct from that of VU-29 []. CPPHA acts at a novel allosteric site on both mGluR1 and mGluR5, and its potentiation is not affected by mutations that abolish the effect of VU-29 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.